N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-4-2-3-5-16(13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVHNNUPWLODHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole moiety have been reported to have a wide range of biological activities, including antifungal, antimicrobial, and antitumor effects.
Mode of Action
It’s worth noting that compounds with a thiazole moiety often display interesting bioactivities, such as anticonvulsant, antifungal, and antibacterial properties.
Comparison with Similar Compounds
Imidazole-Based Derivatives
- Compound W1 (): 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Structural Differences: Replaces the 4-chlorophenyl group with a benzimidazole-thioacetamido chain and a nitro-substituted benzamide. Activity: Exhibits antimicrobial and anticancer activity, suggesting that imidazole-thioether derivatives are promising scaffolds for therapeutic development .
Compound 9 () : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Thiadiazole-Benzamide Hybrids
- Compound 8a () : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
Physicochemical and Spectral Properties
Table 1: Comparative Data for Key Compounds
Preparation Methods
Cyclocondensation of 4-Chlorobenzaldehyde with Thiourea
The Debus-Radziszewski reaction is a classical method for imidazole synthesis. Here, 4-chlorobenzaldehyde reacts with thiourea and ammonium acetate in acetic acid under reflux to yield the imidazole-2-thiol derivative.
Reaction Conditions :
- 4-Chlorobenzaldehyde (1.0 equiv), thiourea (1.2 equiv), ammonium acetate (2.0 equiv) in glacial acetic acid.
- Reflux at 120°C for 6–8 hours.
- Yield: ~75–80%.
The product is purified via recrystallization from ethanol, confirmed by ¹H NMR (DMSO-d₆): δ 7.45–8.10 (m, 4H, Ar-H), 13.20 (s, 1H, SH).
Thioether Formation: Alkylation of Imidazole-2-Thiol
Nucleophilic Substitution with 2-Bromoethylamine Hydrobromide
The thiol group undergoes alkylation with 2-bromoethylamine hydrobromide in basic conditions to form 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethylamine .
Procedure :
- Dissolve 5-(4-chlorophenyl)-1H-imidazole-2-thiol (1.0 equiv) in dry DMF.
- Add 2-bromoethylamine hydrobromide (1.5 equiv) and K₂CO₃ (2.0 equiv).
- Stir at 60°C for 12 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
- Yield: ~65–70%.
Characterization :
- ESI-MS : m/z 284.1 [M+H]⁺.
- ¹H NMR (CDCl₃): δ 2.80 (t, 2H, -SCH₂CH₂NH₂), 3.25 (t, 2H, -SCH₂CH₂NH₂), 7.40–8.05 (m, 4H, Ar-H).
Amide Bond Formation: Coupling with 2-Methylbenzoic Acid
Carbodiimide-Mediated Coupling
The terminal amine is acylated with 2-methylbenzoyl chloride using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.
Protocol :
- Dissolve 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethylamine (1.0 equiv) and 2-methylbenzoic acid (1.2 equiv) in anhydrous DCM.
- Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv).
- Stir at room temperature for 24 hours.
- Wash with 5% HCl, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).
- Yield: ~85–90%.
Analytical Data :
Alternative Synthetic Routes
One-Pot Tandem Cyclization and Alkylation
A patent-derived method employs Cu(OTf)₂ -catalyzed imine C–H functionalization to assemble the imidazole and thioether moieties simultaneously.
Steps :
- React 4-chlorophenylglyoxal with 2-aminoethanethiol in the presence of Cu(OTf)₂ (10 mol%) in MeCN at 80°C.
- Add 2-methylbenzoyl chloride directly to the reaction mixture.
- Isolate the product via filtration.
Critical Analysis of Methodologies
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